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Compound of Interest

Compound Name: TMX-3013

Cat. No.: B15588548

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of TMX-3013, a
potent cyclin-dependent kinase (CDK) inhibitor, with other relevant kinase inhibitors. The
information presented herein is compiled from publicly available experimental data to aid
researchers in making informed decisions for their drug discovery and development programs.

TMX-3013 is a powerful inhibitor of several key CDKs involved in cell cycle regulation.[1][2]
Understanding its cross-reactivity with other kinase families is crucial for predicting potential off-
target effects and identifying opportunities for therapeutic applications. This guide presents a
summary of its inhibitory activity against its primary targets and explores its broader kinase
selectivity in comparison to other well-known pan-CDK inhibitors, Flavopiridol and Dinaciclib.

Kinase Inhibition Profile of TMX-3013

TMX-3013 demonstrates high potency against several members of the CDK family. The half-
maximal inhibitory concentrations (IC50) for TMX-3013 against its primary targets are
summarized in the table below.
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Kinase IC50 (nM)
CDK1 0.9

CDK2 <0.5
CDK4 24.5
CDK5 0.5

CDK®6 15.6

Data compiled from multiple sources.[1][2]

Broader Kinase Selectivity and Cross-Reactivity

While specific broad-panel kinase screening data for TMX-3013 is not publicly available, data
from a closely related derivative, TMX-2172, offers significant insights into its potential cross-
reactivity. A KINOMEscan profiling of TMX-2172 at a concentration of 1 uM revealed that 14
kinases were inhibited by more than 99%.[3][4] Among these, CDK2 was the only CDK potently
inhibited.[3][4] Further proteomic analysis identified CDK2, CDK5, and Aurora A as the top
kinases affected by TMX-2172.[3][4] Other kinases that showed some degree of degradation
upon treatment with TMX-2172 included RSK1 (RPS6KA1), JINK2 (MAPK9), and STK33.[4]
This suggests that while TMX-3013 is a potent CDK inhibitor, it may also exhibit activity against
other kinases, particularly at higher concentrations.

The following diagram illustrates the primary signaling pathway of CDKs in cell cycle regulation,
which is the main target of TMX-3013.
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Caption: Simplified CDK signaling pathway and the primary targets of TMX-3013.

Comparison with Alternative Pan-CDK Inhibitors

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://www.benchchem.com/product/b15588548?utm_src=pdf-body-img
https://www.benchchem.com/product/b15588548?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

To provide a broader context for the selectivity of TMX-3013, this section compares its activity

with two other well-characterized pan-CDK inhibitors: Flavopiridol and Dinaciclib.

Flavopiridol (Alvocidib) is a first-generation, broad-spectrum CDK inhibitor that has been

extensively studied.[5][6] It inhibits a range of CDKs involved in both cell cycle control and

transcription.[6] However, its clinical utility has been hampered by a narrow therapeutic window

and off-target effects.[7]

Dinaciclib (SCH 727965) is a second-generation, highly potent inhibitor of several CDKs.[6][8]
It generally exhibits greater potency and selectivity compared to Flavopiridol.[7]

The following table summarizes the IC50 values of TMX-3013, Flavopiridol, and Dinaciclib

against a panel of CDKs.

Kinase TMX-3013 IC50 Flavopiridol IC50 Dinaciclib IC50
(nM) (nM) (nM)

CDK1 0.9 30 3

CDK2 <0.5 40 1

CDK4 24.5 20-40

CDK5 0.5 1

CDK6 15.6 60

CDK9 20 4

Data for Flavopiridol
and Dinaciclib
compiled from multiple
sources.[2][9] A
hyphen (-) indicates
that data was not
readily available in the

reviewed sources.

The following diagram illustrates a logical comparison of the selectivity profiles of TMX-3013,

Flavopiridol, and Dinaciclib.
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Caption: Comparative selectivity profiles of TMX-3013, Flavopiridol, and Dinaciclib.

Experimental Protocols

The determination of kinase inhibitor potency and selectivity relies on robust and reproducible
biochemical assays. Below are detailed methodologies for two commonly employed kinase
assays.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal,
homogeneous, high-throughput method to measure kinase activity by quantifying the amount of
ADP produced during a kinase reaction.

Experimental Workflow:
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Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Steps:
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e Kinase Reaction Setup: A 5ul kinase reaction is performed in a 384-well plate containing the
kinase, substrate, ATP, and the test compound (e.g., TMX-3013) in 1X kinase buffer. The
reaction is typically incubated at room temperature.

e Reaction Termination and ATP Depletion: 5ul of ADP-Glo™ Reagent is added to each well to
stop the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40
minutes at room temperature.

o ADP to ATP Conversion and Signal Generation: 10ul of Kinase Detection Reagent is added.
This reagent converts the ADP generated in the kinase reaction into ATP and provides
luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

» Signal Detection: After a 30-60 minute incubation at room temperature, the luminescence is
measured using a plate-reading luminometer. The amount of ADP produced is correlated
with kinase activity.[5][10]

LanthaScreen™ Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance
energy transfer (TR-FRET) assay used to measure the binding of inhibitors to the ATP site of a
kinase.

Assay Principle:

The assay is based on the displacement of a fluorescently labeled, ATP-competitive kinase
inhibitor (tracer) from the kinase by a test compound. Binding of the tracer to a europium-
labeled anti-tag antibody bound to the kinase results in a high FRET signal. An inhibitor
competing with the tracer for the ATP binding site will cause a decrease in the FRET signal.

Experimental Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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